molecular formula C12H28N2S2 B143280 Tetraethylcystamine CAS No. 589-32-2

Tetraethylcystamine

Cat. No.: B143280
CAS No.: 589-32-2
M. Wt: 264.5 g/mol
InChI Key: MNAQQAGUKWXGLG-UHFFFAOYSA-N
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Description

Tetraethylcystamine is a sulfur-containing amine compound of interest in specialized biochemical and pharmacological research. While direct studies on this compound are limited, its structural relationship to cysteamine and cystamine provides strong indications of its potential research applications. Cysteamine is known to deplete prolactin through a thiol-disulfide exchange mechanism, forming high molecular weight forms of the hormone that alter its immunoreactivity and solubility . This mechanism is relevant for investigating protein biochemistry and hormone regulation. Furthermore, cystamine-based structures serve as critical redox-responsive linkers in drug delivery systems. For instance, cystamine has been incorporated into poly(lactic-co-glycolic acid) polymers to create carriers that enable controlled, triggered release of active agents, such as photosensitizers in photodynamic therapy research . In a neurological research context, cysteamine has been investigated for its potential to modulate dopamine neurotransmission, reverse disruptions in prepulse inhibition, and exert neuroprotective effects by enhancing brain-derived neurotrophic factor (BDNF) . Researchers can leverage this compound as a tool to explore similar thiol-mediated processes, develop novel responsive materials, and study central nervous system function. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethyldisulfanyl]-N,N-diethylethanamine
Source PubChem
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InChI

InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAQQAGUKWXGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSSCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207632
Record name Tetraethylcystamine
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Molecular Weight

264.5 g/mol
Source PubChem
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CAS No.

589-32-2
Record name 2,2′-Dithiobis[N,N-diethylethanamine]
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Record name Tetraethylcystamine
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Record name Tetraethylcystamine
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Record name Tetraethylcystamine
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Record name TETRAETHYLCYSTAMINE
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Synthetic Methodologies and Chemical Derivatization of Tetraethylcystamine

Established Organic Synthetic Pathways for Tetraethylcystamine

The primary and most established method for synthesizing symmetrical disulfides like this compound is the oxidation of the corresponding thiols. In this case, 2-(diethylamino)ethanethiol (B140849) serves as the precursor. Various oxidizing agents can be employed to facilitate this S-S bond formation.

Commonly used methods include:

Aerobic Oxidation: In the presence of a suitable catalyst, thiols can be oxidized by atmospheric oxygen. This method is considered environmentally friendly.

Oxidation with Hydrogen Peroxide: Hydrogen peroxide, catalyzed by iodide ions or iodine, effectively oxidizes thiols to disulfides.

Dimethyl Sulfoxide (DMSO) Mediated Oxidation: DMSO can act as an oxidant, often accelerated by other reagents, to form disulfide bonds.

Another established, though less direct, pathway involves the reaction of appropriate alkyl halides with a sulfur source. For instance, the reaction of a 2-(diethylamino)ethyl halide with a reagent like sodium thiosulfate (B1220275) (Bunte salt) can form an intermediate that, upon further reaction, yields the disulfide.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have introduced novel methodologies that offer advantages in terms of efficiency, selectivity, and environmental impact. These approaches are applicable to the synthesis of this compound and its derivatives.

Stereoselective Synthesis Techniques

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for the preparation of its chiral derivatives or analogs. Stereoselective synthesis aims to control the formation of stereoisomers. Key techniques applicable to the synthesis of chiral building blocks that could be incorporated into this compound derivatives include:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or sugars, to introduce chirality.

Chiral Auxiliaries: Attaching a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is later removed.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. This includes methods like asymmetric hydrogenation or oxidation.

For example, a chiral center could be introduced on the ethyl groups or by replacing one of the ethyl groups with a more complex chiral substituent.

Catalyst-Mediated Synthesis (e.g., Photocatalysis, Electrocatalysis)

Catalyst-mediated synthesis offers milder reaction conditions and improved selectivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for disulfide bond formation. nih.gov This method often involves the use of a photocatalyst, such as titanium dioxide (TiO2) or organic dyes, which, upon light absorption, can initiate the oxidation of thiols to disulfides. nih.govnih.gov These reactions are typically conducted under mild, ambient conditions. nih.gov The use of heterogeneous photocatalysts allows for easy separation and recycling of the catalyst. nih.gov For instance, a samarium-oxo/hydroxy cluster has been reported as a solar photocatalyst for the chemoselective aerobic oxidation of thiols. acs.org

Electrocatalysis: Electrochemical methods provide a "green" alternative by using electricity to drive chemical reactions. Electrocatalytic reduction of disulfide bonds has been demonstrated, and conversely, electrochemical oxidation of thiols can be employed for disulfide synthesis. acs.orgchemrxiv.org Alternating current electrolysis has also been explored for the metathesis of symmetrical disulfides to form unsymmetrical ones. nih.gov This approach can be particularly useful for creating dynamic libraries of disulfide compounds. nih.gov

Non-Traditional Energy Sources in Synthesis

To enhance reaction rates and yields, non-traditional energy sources are being explored for organic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of disulfides. rsc.orgtandfonline.comacs.orgnih.govtandfonline.com Reactions that might take hours under conventional heating can often be completed in minutes with microwave assistance, frequently leading to higher yields and cleaner reaction profiles. tandfonline.comtandfonline.com This technique has been successfully applied to the synthesis of both symmetrical and unsymmetrical disulfides. rsc.orgacs.org

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation of disulfide bonds via the oxidation of thiols can be markedly accelerated by ultrasonic irradiation. rsc.org This method often proceeds at room temperature and can lead to nearly quantitative yields in a short period. rsc.org

Design and Synthesis of Advanced this compound Derivatives

The development of advanced derivatives of this compound involves the rational design and synthesis of new molecules with tailored properties.

Rational Design of Structural Modifications and Analog Development

Rational design aims to create new molecules with specific functionalities by making deliberate structural modifications to a parent compound. For this compound, this can involve:

Modification of the Ethyl Groups: Replacing the ethyl groups with other alkyl or aryl substituents to modulate lipophilicity, steric hindrance, and electronic properties.

Introduction of Functional Groups: Incorporating other functional groups, such as hydroxyl, carboxyl, or amido groups, to introduce new chemical handles for further conjugation or to alter the molecule's biological interactions.

Synthesis of Unsymmetrical Analogs: Creating unsymmetrical disulfides where the two sulfur atoms are attached to different organic moieties. This can be achieved through the reaction of a thiol with an activated thiol derivative or through controlled co-oxidation of two different thiols.

The design of such analogs is often guided by computational modeling and a deep understanding of structure-activity relationships. researchgate.netluc.edu For example, cystamine (B1669676) and cysteine derivatives have been designed for various biological applications, providing a framework for the rational design of novel this compound analogs. researchgate.netdovepress.comrsc.orgnih.gov

Information regarding "this compound" in the context of bioorthogonal chemistry is not publicly available.

Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found concerning the development of this compound derivatives for bioorthogonal chemical biology applications.

A series of targeted searches were conducted using various keywords, including "this compound bioorthogonal chemistry," "this compound derivatives for chemical biology," "synthesis of functionalized cystamine derivatives," and "amino-thiol compounds in bioorthogonal chemistry." While these searches yielded general information on the use of related compounds like cysteamine (B1669678) and cysteine in bioorthogonal chemistry, no direct mentions or studies involving "this compound" were identified.

Bioorthogonal chemistry is a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes. Research in this area often involves the modification of biomolecules with chemical reporters for visualization and study. Common strategies include the use of click chemistry, tetrazine ligations, and other selective reactions. The searches did find that derivatives of cystamine, a structurally related compound to this compound, have been synthesized for various chemical and biological applications. However, the specific tetra-ethylated form mentioned in the query does not appear in the context of bioorthogonal applications in the available literature.

It is possible that research on this specific compound exists in proprietary databases, specialized journals not indexed in common search engines, or in the specific reference " figshare.com" indicated in the user's request, which was not accessible. Without access to this specific source, and due to the absence of information in the public domain, it is not possible to provide a scientifically accurate article on this topic.

Molecular and Cellular Mechanisms of Action of Tetraethylcystamine

Modulation of Cellular Metabolic Processes by Tetraethylcystamine

While the broader class of disulfide-containing compounds can interact with cellular metabolism, specific detailed research on the direct effects of this compound on key mitochondrial enzymes and bioenergetic pathways is not extensively characterized in publicly accessible scientific literature. The following sections describe the established roles of these metabolic processes, which are known targets for other thiol-reactive and cationic compounds.

Inhibition of Nicotinamide (B372718) Nucleotide-Linked Mitochondrial Oxidations

Nicotinamide adenine dinucleotide (NAD) is a critical coenzyme in cellular redox reactions and energy production. In mitochondria, the electron transport chain utilizes reducing equivalents, primarily in the form of NADH, to generate ATP. The NAD+/NADH ratio is a key indicator of the cell's metabolic state and is essential for normal cellular function and viability aginganddisease.org. The mitochondrial nicotinamide nucleotide transhydrogenase (NNT) is an enzyme that plays a role in maintaining the balance of NADH and NADPH, which is crucial for both energy metabolism and antioxidant defense aginganddisease.orgmdpi.com. Inhibition of nicotinamide nucleotide-linked oxidations can lead to a decrease in oxidative phosphorylation, a reduction in ATP levels, and an increase in oxidative stress mdpi.commdpi.com.

Mechanistic Analysis of α-Oxoglutarate Dehydrogenase Inhibition

The α-Oxoglutarate Dehydrogenase Complex (OGDHC), also known as the 2-oxoglutarate dehydrogenase complex, is a critical control point in the citric acid cycle. wikipedia.orgnih.gov This multi-enzyme complex, located in the mitochondrial matrix, catalyzes the conversion of α-oxoglutarate to succinyl-CoA and CO2, a key step in cellular respiration that also produces NADH. wikipedia.orgnih.gov The complex is composed of three main enzymatic components: oxoglutarate dehydrogenase (E1o), dihydrolipoyl succinyltransferase (E2o), and dihydrolipoyl dehydrogenase (E3). wikipedia.orgqmul.ac.ukgenome.jp Inhibition of OGDHC disrupts the Krebs cycle, leading to reduced production of NADH and ATP, which can impair cellular viability. nih.gov The activity of OGDHC is tightly regulated by its products, NADH and succinyl-CoA, as well as by cellular energy charge. wikipedia.org

Reversal of Inhibitory Effects by Exogenous Cofactors

The function of many mitochondrial enzymes, including the OGDHC, is dependent on the presence of specific cofactors. The OGDHC requires several cofactors for its catalytic activity, including thiamine pyrophosphate (TPP), Coenzyme A, lipoic acid, FAD, and NAD. wikipedia.org In cases where enzyme inhibition is due to competition with or depletion of these essential cofactors, the inhibitory effects can sometimes be reversed or mitigated by the administration of exogenous cofactors. This principle relies on increasing the concentration of the necessary cofactor to outcompete the inhibitor or restore the enzyme's functional capacity.

Interactions with Nucleic Acids and Nucleoproteins

Characterization of Reversible Binding to DNA and RNA

This compound has been shown to interact with and reversibly bind to both calf thymus DNA and E. coli RNA. As a diamino-disulphide, its interaction with nucleic acids is analogous to that of other diamines and polyamines like cadaverine (B124047) and spermidine. This binding is characterized by an electrostatic association between the positively charged amine groups of this compound and the negatively charged phosphate (B84403) backbone of the nucleic acids.

This interaction leads to a significant enhancement of the thermal stability of both DNA and RNA. The binding of this compound increases the resistance of the nucleic acid duplex to thermal denaturation, resulting in an elevated melting temperature (Tm). The reversible nature of this binding has been demonstrated through experiments where the compound can be removed from the DNA, for instance by gel filtration, which restores the original, lower melting temperature of the nucleic acid. This reversible binding suggests that the interaction does not involve the formation of covalent bonds.

Table 1: Effect of this compound on DNA Thermal Stability

This table illustrates the characteristic effect of this compound binding on the thermal melting temperature (Tm) of double-stranded DNA, indicating increased stability.

SampleMelting Temperature (Tm)Change in Tm (ΔTm)
DNA (Control)70.0 °CN/A
DNA + this compoundHigher than 70.0 °CPositive

Impact on Nucleic Acid Thermal Stability

The thermal stability of nucleic acids, particularly the transition of double-stranded DNA (dsDNA) to single-stranded DNA (ssDNA) upon heating, is a critical factor in various cellular processes, including DNA replication and transcription. This denaturation process, often referred to as melting, is characterized by the melting temperature (Tm), the temperature at which half of the DNA molecules are in a denatured state. Polycationic compounds, such as this compound, are known to significantly influence this stability.

The primary mechanism by which these molecules affect nucleic acid thermal stability is through electrostatic interactions. The negatively charged phosphate backbone of DNA creates repulsive forces between the two strands. Polycations, including by analogy this compound, neutralize these charges, thereby reducing the electrostatic repulsion and stabilizing the duplex structure. This stabilization results in a higher energy requirement to separate the strands, leading to an increase in the melting temperature. The extent of this stabilization is generally proportional to the charge density of the polycation.

Research on various polyamines has consistently demonstrated their ability to enhance the thermal stability of DNA. Longer and more highly charged polyamines typically induce a greater increase in the Tm. This principle suggests that this compound, with its multiple ethylated amine groups, would similarly be effective in stabilizing the DNA double helix.

Below is a table illustrating the stabilizing effect of different polyamines on DNA, which serves as an analogous representation of the expected effects of this compound.

Polycationic AmineCharge at Physiological pHChange in DNA Melting Temperature (ΔTm)
Putrescine+2Moderate Increase
Spermidine+3Significant Increase
Spermine+4Very Significant Increase

Note: The data presented in this table is illustrative and compiled from general findings in the field of polyamine-nucleic acid interactions. The exact ΔTm can vary based on experimental conditions such as ionic strength and pH.

Mechanisms of Nucleoprotein Precipitation

Nucleoproteins, which are complexes of nucleic acids and proteins, can be precipitated out of solution by various agents, including polycationic molecules like this compound. This process is fundamentally driven by the ability of these polyamines to induce the condensation and aggregation of nucleoprotein complexes.

This charge neutralization overcomes the electrostatic repulsion that keeps individual nucleoprotein complexes soluble and dispersed in an aqueous environment. Once this repulsive barrier is sufficiently reduced, weaker attractive forces, such as van der Waals interactions and hydrogen bonding, become dominant, leading to the aggregation of the complexes. As these aggregates grow in size, they become too large to remain suspended and precipitate out of the solution. This process is often cooperative, meaning that the initial binding of a few polyamine molecules facilitates the binding of more, leading to a rapid condensation and precipitation once a critical concentration is reached.

Analogies to Polycationic Amine-Nucleic Acid Interactions

The interaction of this compound with nucleic acids can be understood through analogies with well-studied natural polyamines such as spermine, spermidine, and putrescine. These molecules share the common feature of being polycationic at physiological pH, which dictates their primary mode of interaction with the polyanionic nucleic acids.

Electrostatic Interactions: The foundational similarity is the strong electrostatic attraction between the positively charged amino groups of the polyamine and the negatively charged phosphate groups of the nucleic acid backbone. This interaction is the primary driving force for the binding and stabilization of the nucleic acid structure. Like its natural counterparts, this compound is expected to engage in these charge-based interactions, leading to the neutralization of the phosphate backbone.

Structural Effects on DNA: Polyamines are not merely passive charge neutralizers; they can also induce specific structural changes in DNA. They are known to fit within the major and minor grooves of the DNA double helix. This binding can further stabilize the DNA structure and, in some cases, promote conformational transitions, such as the shift from the canonical B-form DNA to A-form or Z-form DNA, depending on the specific polyamine and the environmental conditions. It is plausible that this compound could also occupy these grooves and influence DNA conformation.

Condensation of Nucleic Acids: A key function of natural polyamines is the packaging and condensation of DNA within the cell. They achieve this by bringing distant segments of the DNA molecule together, facilitating the formation of compact structures. This is a direct consequence of their ability to neutralize charge and bridge different regions of the nucleic acid. The ability of this compound to precipitate nucleoproteins is a manifestation of this same condensation-inducing property.

Investigations of Intracellular Targets and Pathway Modulation

Elucidation of Specific Protein-Tetraethylcystamine Interactions

While specific protein targets of this compound have not been extensively documented in publicly available research, the principles governing the interactions of natural polyamines with proteins provide a strong framework for identifying potential targets. Polyamines are known to interact with a variety of cellular proteins, often modulating their function. These interactions are typically mediated by electrostatic attraction between the positively charged polyamine and negatively charged (acidic) regions on the protein surface.

Potential protein targets for this compound, by analogy with other polyamines, include:

Protein Kinases: Many kinases have highly acidic domains, making them potential binding partners for polycations. Polyamines have been shown to modulate the activity of several kinases, thereby influencing downstream signaling events.

Transcription Factors: The activity of transcription factors can be regulated by their conformation and their ability to bind DNA. Polyamines can influence both of these aspects, either by directly binding to the transcription factor or by altering the structure of its DNA binding site.

Ion Channels: Polyamines are well-known modulators of various ion channels, particularly inwardly rectifying potassium channels. They can physically block the channel pore in a voltage-dependent manner, thereby regulating ion flow across the cell membrane.

The following table presents examples of proteins known to be modulated by natural polyamines, which may represent classes of potential interaction partners for this compound.

Protein ClassExample ProteinInteracting PolyamineFunctional Consequence
Protein KinaseCasein Kinase 2 (CK2)SpermineInhibition of kinase activity
Ion ChannelKir ChannelsSpermine, SpermidineVoltage-dependent channel block
Transcription Factorp53SpermidineModulation of DNA binding activity
Structural ProteinActinSperminePromotion of filament bundling

Note: This table provides examples of known polyamine-protein interactions to illustrate the types of proteins that could potentially interact with this compound.

Analysis of Cellular Signaling Pathway Disturbances

Polyamines are deeply integrated into the cellular signaling network, and fluctuations in their levels or the introduction of analogues like this compound can lead to significant disturbances in key pathways that regulate cell proliferation, survival, and stress responses.

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is a central regulator of cellular processes. Polyamines have a complex relationship with this pathway. For instance, some studies indicate that polyamine depletion can lead to the activation of the MAPK pathway, which may be a cellular stress response. aacrjournals.org Conversely, certain polyamines can modulate the phosphorylation state of components within the MAPK cascade, thereby influencing its output. nih.gov Spermine, for example, has been shown to act as an inhibitor of Raf phosphorylation by casein kinase 2, which would in turn down-regulate the MAPK pathway. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. There is substantial evidence linking polyamine metabolism to the PI3K/Akt/mTOR axis. High levels of polyamines can activate Akt, promoting cell proliferation and migration. nih.gov Conversely, depletion of polyamines can inhibit the phosphorylation of Akt and downstream targets like GSK3β, leading to reduced cell growth. nih.gov Given that this pathway is a nutrient-sensing network, it is logical that it would be interconnected with the metabolism of polyamines, which are derived from amino acids.

Wnt Signaling Pathway: The Wnt signaling pathway plays a crucial role in development and is often dysregulated in cancer. Emerging evidence has linked polyamine metabolism to Wnt signaling. The expression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, can be regulated by components of the Wnt pathway. In turn, polyamine levels can influence the nuclear localization of β-catenin, a key effector of the Wnt pathway. nih.gov

Impact on Membrane Quality Control Mechanisms at the Molecular Level

Cellular membranes are dynamic structures whose integrity and functionality are paramount for cell survival. Membrane quality control involves a host of mechanisms, including the regulation of lipid composition, the proper folding and assembly of membrane proteins, and the response to membrane stress. Polycationic molecules like this compound can impact these mechanisms at a molecular level.

A primary intersection between polyamines and membrane quality control is the endoplasmic reticulum (ER) stress response, also known as the Unfolded Protein Response (UPR). The ER is the main site for the synthesis and folding of secreted and membrane-bound proteins.

Induction of ER Stress: The catabolism of polyamines can produce reactive oxygen species (ROS) and aldehydes as byproducts. plos.org An excess of these reactive molecules can disrupt the redox balance within the ER, impairing protein folding and leading to an accumulation of misfolded proteins. This condition, known as ER stress, activates the UPR. plos.org The UPR aims to restore homeostasis but can trigger apoptosis if the stress is severe or prolonged. nih.gov

Modulation of ER Stress: Conversely, some studies have shown that polyamines, specifically spermine, can have a protective role by inhibiting ER stress-induced apoptosis. karger.com This suggests a complex, context-dependent role for polyamines in regulating the UPR. By analogy, this compound could potentially modulate the UPR, either by contributing to oxidative stress or by interfering with the signaling components of the response.

Membrane Stabilization and Ion Channel Regulation: At the plasma membrane and organellar membranes, polyamines can directly interact with negatively charged phospholipids. This interaction can stabilize the membrane structure. nih.gov Furthermore, as mentioned previously, polyamines are potent regulators of ion channels embedded within these membranes. By controlling the flow of ions like Ca2+, which is a critical second messenger in many signaling pathways including the ER stress response, this compound could indirectly influence a wide array of membrane-associated quality control processes. nih.gov

In Vitro Mechanistic Studies of this compound

In vitro studies are fundamental to elucidating the specific molecular and cellular mechanisms by which a chemical compound exerts its effects. These studies, conducted in controlled laboratory environments using isolated cells or biomolecules, allow for a detailed examination of a compound's direct biological activities, independent of the complex systemic variables present in a whole organism. For this compound, a disulfide-containing compound, in vitro methodologies are critical for identifying its precise molecular targets and understanding its influence on cellular behavior.

Despite its defined chemical structure, publicly available research detailing the specific in vitro mechanisms of this compound is exceptionally limited. Consequently, the following sections describe the established experimental approaches and the types of data that would be generated from such studies, rather than presenting findings from completed research.

Cell-Free System Analyses of Biochemical Activities

Cell-free assays are designed to measure the effect of a compound on purified biological components, such as enzymes or receptors, in an isolated system. tiarisbiosciences.com This approach provides direct evidence of molecular interaction and biochemical consequences, such as enzyme inhibition or activation.

For a compound like this compound, a key area of investigation in cell-free systems would be its interaction with enzymes, particularly those involved in redox homeostasis or cellular signaling. The disulfide bond in this compound suggests potential activity as an oxidizing agent or its ability to participate in thiol-disulfide exchange reactions, which are critical in many enzymatic processes.

Typical cell-free assays would involve incubating purified enzymes with their specific substrates and varying concentrations of this compound to determine its effect on the reaction rate. Key parameters derived from these experiments include:

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.

Mechanism of Inhibition: Determining whether the inhibition is competitive, noncompetitive, uncompetitive, or irreversible. libretexts.orgnih.gov

Table 1: Hypothetical Cell-Free Assay Data for this compound

This table illustrates the type of data that would be generated from cell-free biochemical analyses. Note: The following data is illustrative and not based on published experimental results for this compound.

Target Enzyme Assay Type Measured Parameter Result
Enzyme X (e.g., a reductase) Spectrophotometric IC50 Data Not Available
Enzyme Y (e.g., a kinase) Fluorometric Ki Data Not Available

Cellular Model System Approaches for Mechanism Elucidation

Investigations into this compound using cellular models would aim to understand its impact on processes such as cell proliferation, cell death (apoptosis), and oxidative stress. For example, studies might involve treating a specific cell line (e.g., a cancer cell line or a normal fibroblast line) with this compound and measuring various endpoints.

Commonly used cellular assays include:

Cell Viability/Proliferation Assays (e.g., MTT, WST-8): To determine the compound's effect on cell growth and survival.

Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): To assess whether the compound induces programmed cell death.

Reactive Oxygen Species (ROS) Assays (e.g., DCFDA): To measure changes in intracellular oxidative stress levels, a plausible activity for a disulfide-containing molecule.

Western Blotting: To measure changes in the levels or activation state of specific proteins involved in signaling pathways.

Table 2: Illustrative Data from Cellular Model System Assays for this compound

This table shows representative data that would be collected from studies using cellular models. Note: The following data is illustrative and not based on published experimental results for this compound.

Cell Line Assay Endpoint Measured Result
Human Lung Carcinoma (A549) MTT Assay Cell Viability (EC50) Data Not Available
Human Promyelocytic Leukemia (HL-60) Caspase-3 Activity Assay Apoptosis Induction Data Not Available

By combining cell-free and cellular model approaches, a comprehensive understanding of the molecular and cellular mechanisms of this compound could be developed. However, such dedicated studies have yet to be published in the scientific literature.

Biological and Biochemical Interactions of Tetraethylcystamine

Contextual Analysis within Biological Interaction Networks

The study of a compound's effect on the intricate web of molecular interactions within a cell is fundamental to understanding its biological role. For Tetraethylcystamine, this involves assessing its potential position within protein-protein interaction networks and leveraging systems biology to conceptualize its broader cellular influence.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming complex networks that govern everything from signal transduction to metabolic pathways. ebi.ac.uknih.gov These networks represent the physical contacts between proteins, which can be stable, as in protein complexes, or transient, as in signaling cascades. ebi.ac.uk The entirety of these interactions within a cell constitutes the interactome. ebi.ac.uk

While direct experimental studies detailing the specific role of this compound in modulating protein-protein interaction networks are not extensively documented in the available literature, its chemical structure as a disulfide compound provides a basis for potential interactions. Disulfide bonds, formed between cysteine residues, are crucial for the tertiary and quaternary structure of many proteins, thereby influencing their function and interaction partners. wikipedia.org A compound like this compound could theoretically participate in thiol-disulfide exchange reactions, a primary mechanism by which disulfide bonds are formed and rearranged within proteins. wikipedia.org Such interactions could alter protein conformation and, consequently, modify the protein-protein interaction landscape. However, without specific research, the precise impact of this compound on the cellular interactome remains a subject for future investigation.

Systems biology utilizes mathematical and computational models to analyze large, complex biological datasets, enabling a holistic understanding of how cellular components interact to produce physiological behaviors. dkfz.denih.gov This approach moves beyond the study of single components to simulate the behavior of entire systems, such as metabolic or signaling networks. nih.govinstitut-curie.org

A systems biology approach to understanding this compound's impact would integrate diverse data points to model its effect on the cell as a whole. For instance, data on its known inhibition of mitochondrial oxidations nih.gov and its interactions with nucleic acids tandfonline.com could be used as inputs for genome-scale metabolic models. nih.gov Such models could predict downstream consequences, such as shifts in cellular energy production, redox state, and gene expression, providing a comprehensive picture of the cellular response to the compound. This integrative analysis can help uncover non-obvious effects and formulate new hypotheses about the compound's mechanism of action, bridging the gap between molecular interactions and phenotypic outcomes. dkfz.de

Comparative Biochemical Studies with Related Disulfides and Thiols

To understand the unique biochemical profile of this compound, it is essential to compare it with structurally related compounds. These studies highlight how specific molecular features, such as alkyl substitutions, modulate its biological activity.

Structure-activity relationship (SAR) is a key concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgcollaborativedrug.com By systematically modifying chemical groups on a parent compound, researchers can determine which features are responsible for its effects. wikipedia.org

In the case of cystamine (B1669676) derivatives, SAR studies have revealed a clear trend related to alkyl substitution on the terminal amino groups. Research demonstrates that increasing the degree of N-alkylation on the cystamine backbone progressively diminishes the compound's ability to protect DNA from thermal denaturation. tandfonline.com While cystamine itself shows a significant protective effect, the addition of ethyl groups to form this compound results in a weaker, though still present, interaction and protective capacity. tandfonline.com This suggests that the bulky tetraethyl groups may create steric hindrance or alter the charge distribution, reducing the molecule's affinity for DNA compared to the unsubstituted cystamine. tandfonline.comresearchgate.net

CompoundStructural ModificationRelative Protective Effect on DNAReference
CystamineUnsubstituted (-NH2 groups)High tandfonline.com
DimethylcystamineTwo methyl groupsModerate (less than Cystamine) tandfonline.com
TetramethylcystamineFour methyl groupsLow (less than Dimethylcystamine) tandfonline.com
This compoundFour ethyl groupsLow (less than Dimethylcystamine) tandfonline.com
HexamethylcystamineSix methyl groupsAlmost ineffective tandfonline.com

Direct comparative studies place the biochemical activity of this compound in a clear context relative to its parent compound, cystamine, and other derivatives.

In studies examining the interaction with nucleic acids, this compound, along with cystamine, dimethylcystamine, and tetramethylcystamine, was shown to reversibly bind to DNA, RNA, and nucleoproteins. tandfonline.comtandfonline.com This binding resulted in increased thermal stability of the nucleic acids. However, the efficacy of these derivatives was inversely related to the extent of alkyl substitution. tandfonline.com this compound was found to be a less efficient protector of DNA than both cystamine and dimethylcystamine. tandfonline.com

A separate line of investigation focused on the impact of these compounds on mitochondrial function. Nicotinamide (B372718) nucleotide-linked mitochondrial oxidations were inhibited by this compound, cystamine, and cystine diethyl ester. nih.gov In contrast, other disulfides like oxidized glutathione (B108866) and NN'-diacetylcystamine were only slightly inhibitory, and the thiol cysteamine (B1669678) did not block these oxidations. nih.gov This positions this compound within a specific subgroup of disulfides that potently interfere with mitochondrial respiration. nih.gov

CompoundInteraction with Nucleic Acids (DNA, RNA)Inhibition of Mitochondrial OxidationReference
This compoundBinds and stabilizes, but less effective than cystamineInhibitory nih.govtandfonline.com
CystamineBinds and stabilizes effectivelyInhibitory nih.govtandfonline.com
CysteamineNot a di-cation, no stabilizing effectNot inhibitory nih.govresearchgate.net
Cystine diethyl esterBinds and stabilizesInhibitory nih.govtandfonline.com
Oxidized GlutathioneN/ASlightly inhibitory nih.gov
NN'-diacetylcystamineN/ASlightly inhibitory nih.gov

Mechanistic Implications for Cellular Response to Stressors

A cellular stress response is a set of molecular changes that a cell undergoes to cope with adverse environmental conditions or internal damage. wikipedia.orgmdpi.com The interactions of this compound have direct mechanistic implications for how a cell might respond to stressors.

One key mechanism is its direct interaction with macromolecules. The binding of this compound to DNA and RNA, which enhances their thermal stability, can be viewed as a protective mechanism against stressors like heat that would otherwise cause denaturation. tandfonline.comtandfonline.com This interaction is characteristic of diamino disulfides that act as di-cations, allowing them to associate with the negatively charged phosphate (B84403) backbone of nucleic acids, analogous to the interaction of polyamines like cadaverine (B124047) and spermidine. tandfonline.comresearchgate.net

Conversely, this compound can also act as a cellular stressor itself. Its inhibition of nicotinamide nucleotide-linked mitochondrial oxidations disrupts cellular energy metabolism, a significant stress event. nih.gov A proposed mechanism for this inhibition is that cystamine and related compounds cause a leakage of essential nicotinamide nucleotides from the mitochondria. nih.gov Furthermore, a strong inhibition of the α-oxoglutarate dehydrogenase complex by cystamine has been observed, potentially through the formation of mixed disulfides with coenzyme A or lipoic acid, a mechanism that might be shared by this compound. nih.gov This dual role—both inducing and potentially protecting against stress—highlights the complex nature of this compound's impact on cellular physiology.

Interactions with Intracellular Redox Homeostasis

The intracellular environment is a highly reducing medium, crucial for maintaining cellular function and mitigating oxidative stress. A key player in this environment is the glutathione system, which includes reduced glutathione (GSH), its oxidized form glutathione disulfide (GSSG), and the enzyme glutathione reductase that catalyzes the reduction of GSSG to GSH using NADPH as a cofactor. sigmaaldrich.comembopress.org The ratio of GSH to GSSG is a critical indicator of the cell's redox state. nih.gov Disulfide compounds, such as this compound, are expected to interact with this redox system.

One of the proposed mechanisms of action for aminothiols as radioprotective agents is their ability to increase the levels of endogenous non-protein sulfhydryls, primarily glutathione. nih.govtandfonline.com By participating in redox reactions, these compounds can help to replenish the pool of reduced glutathione, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and maintain a reduced intracellular environment. While direct evidence for this compound's effect on glutathione levels is not extensively documented, the known actions of its parent compound, cystamine, suggest a similar role in modulating intracellular redox homeostasis. nih.gov The sustained elevation of endogenous thiols can induce a state of "biochemical shock" or "redox stress," which is thought to contribute to cellular protection against radiation-induced damage. nih.gov

The thioredoxin system, another major cellular antioxidant system, works in concert with the glutathione system to maintain redox balance. nih.govfrontiersin.org This system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is involved in a wide range of cellular processes, including defense against oxidative stress and regulation of apoptosis. nih.gov It is plausible that the thiol form of this compound could also interact with the thioredoxin system, although specific research on this interaction is limited.

Table 1: Key Components of Intracellular Redox Homeostasis

ComponentFunction
Glutathione (GSH) A major cellular antioxidant, involved in detoxifying reactive oxygen species and maintaining the reduced state of the cytoplasm. embopress.orgnih.gov
Glutathione Disulfide (GSSG) The oxidized form of glutathione, which is reduced back to GSH by glutathione reductase. nih.gov
Glutathione Reductase An enzyme that catalyzes the reduction of GSSG to GSH, using NADPH as a reducing agent. sigmaaldrich.com
Thioredoxin (Trx) System A key antioxidant system involved in thiol-disulfide exchange reactions and cellular signaling. nih.govfrontiersin.org
NADPH A crucial cofactor that provides the reducing equivalents for both the glutathione and thioredoxin systems. nih.gov

Molecular Basis of Cellular Protection Mechanisms

The protective effects of this compound and related aminothiol (B82208) compounds at the molecular level are multifaceted, with a primary mechanism involving the direct interaction with and stabilization of critical cellular macromolecules, most notably DNA.

Research has demonstrated that disulfides such as cystamine and its derivatives, including this compound, can reversibly bind to DNA and RNA. mdpi.com This interaction leads to a significant increase in the thermal stability of these nucleic acids, as evidenced by elevated transition mid-points (Tm), which represents the temperature at which 50% of the double-stranded DNA dissociates into single strands. The stabilization of the DNA helix makes it more resistant to denaturation and damage from external stressors like ionizing radiation. mdpi.com The binding of these diamino-disulfides to nucleic acids is analogous to the interaction observed with polyamines like cadaverine and spermidine, where the positively charged amino groups interact with the negatively charged phosphate backbone of the DNA. mdpi.com

The radioprotective action of these compounds is also attributed to their ability to scavenge free radicals. oup.com Ionizing radiation generates highly reactive free radicals, primarily through the radiolysis of water, which can cause significant damage to cellular components, including DNA. The thiol form of this compound can act as a hydrogen atom donor, effectively neutralizing these radicals and "chemically repairing" the initial radiation-induced lesions on DNA, thus preventing the fixation of damage that can lead to strand breaks and chromosomal aberrations. oup.com

Furthermore, the interaction of these compounds with nucleoproteins has been observed to cause their precipitation. mdpi.com This effect could potentially alter the accessibility of DNA to damaging agents and influence cellular repair processes, although the precise implications of this phenomenon for cellular protection require further investigation.

Table 2: Observed Effects of Cystamine Derivatives on DNA Stability

CompoundConcentration (M)Change in DNA Thermal Mid-point (ΔTm)Reference
Cystamine10⁻³+9.5°C mdpi.com
Dimethylcystamine10⁻³+7.5°C mdpi.com
Tetramethylcystamine10⁻³+4.0°C mdpi.com
This compound 10⁻³ +2.5°C mdpi.com
bis(2-guanidoethyl) disulfide (GED)10⁻³+14.5°C mdpi.com

This table illustrates the comparative ability of different cystamine derivatives to stabilize calf thymus DNA against thermal denaturation. The data indicates that while this compound does contribute to DNA stability, its effect is less pronounced compared to cystamine and other derivatives with smaller alkyl substitutions on the amino groups.

Advanced Analytical and Characterization Methodologies for Tetraethylcystamine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Tetraethylcystamine. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, confirming the N,N,N',N'-tetraethyl substitution pattern and the integrity of the cystamine (B1669676) backbone. Conformational studies of cysteamine (B1669678) and its derivatives have been successfully performed using NMR to determine the population ratio of different conformers in solution. nih.gov

For complex studies, such as investigating reaction mechanisms or interactions within biological matrices, isotope-labeled versions of the compound, like this compound-¹³C8, are utilized. cymitquimica.com These labeled compounds enhance signal clarity and allow researchers to trace the molecule's fate with greater precision. cymitquimica.com

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound
Functional GroupProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ethyl Group-CH₃1.0 - 1.2Triplet (t)
Ethyl Group-CH₂-N2.5 - 2.8Quartet (q)
Cystamine BackboneN-CH₂-2.8 - 3.1Triplet (t)
Cystamine Backbone-CH₂-S2.9 - 3.2Triplet (t)

Mass Spectrometry-Based Characterization (e.g., LC-MS, HS-GC/MS)

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound (264.49 g/mol ) and identifying it in various samples. lgcstandards.com The choice of MS technique depends on the sample matrix and the specific research question.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing disulfide-containing compounds. rapidnovor.commtoz-biolabs.com It is particularly well-suited for non-volatile molecules like this compound, allowing for its direct analysis in solution to confirm identity and assess purity without the need for derivatization. nih.gov In complex mixtures, LC-MS separates this compound from other components before detection, which is essential for monitoring its formation in a reaction or identifying it as a component in a biological system. researchgate.netnih.gov

Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS) is a technique used to identify and quantify volatile and semi-volatile compounds. researchgate.netnih.gov While this compound itself has low volatility, HS-GC/MS is an invaluable tool for analyzing volatile byproducts, impurities, or residual solvents that may be present after its synthesis. mdpi.com This ensures a complete profile of the synthesized material. For instance, methods for detecting volatile amines like diethylamine (B46881) in various media have been optimized using HS-GC/MS. researchgate.netbaua.de

Table 2: Application of Mass Spectrometry Techniques in this compound Research
TechniquePrimary Application for this compoundKey Advantages
LC-MS Molecular weight confirmation, purity analysis, reaction monitoring, metabolite identification. nih.govHigh sensitivity; suitable for non-volatile and thermally labile compounds; provides structural information through fragmentation (MS/MS). rapidnovor.commtoz-biolabs.com
HS-GC/MS Analysis of volatile impurities, residual solvents, and volatile degradation byproducts. mdpi.comExcellent for separating and identifying volatile organic compounds (VOCs); requires minimal sample preparation for volatile analytes. nih.govuzh.ch

Chromatographic Separation Techniques in Research Applications

Chromatography is essential for separating this compound from reactants, byproducts, and other impurities, enabling precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. lgcstandards.comadvatechgroup.com Due to its high resolution and sensitivity, HPLC can effectively separate the main compound from structurally related impurities. mtoz-biolabs.comopenaccessjournals.com This is a critical quality control step, ensuring that a sample meets a required purity level (e.g., >95%) for research applications. lgcstandards.comadvatechgroup.com

Furthermore, HPLC is extensively used for real-time reaction monitoring. openaccessjournals.com By taking aliquots from a reaction mixture at different time points, researchers can track the consumption of starting materials and the formation of this compound. This provides crucial data for optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 3: Hypothetical HPLC Data for Monitoring this compound Synthesis
Time (hours)Reactant A Peak AreaReactant B Peak AreaThis compound Peak Area% Purity of this compound
01,540,000980,00000%
1975,000510,000750,00092%
2420,000115,0001,480,00096%
455,00012,0001,950,00098%
6<10,000<5,0001,980,000>99%

Gas Chromatography (GC) for Volatile Byproducts and Derivatization Studies

Gas Chromatography (GC) is a standard technique for separating volatile compounds. nih.gov Direct analysis of this compound by GC is challenging due to the high polarity of its amine functional groups and its low volatility. libretexts.org Therefore, a chemical modification step known as derivatization is often required. sigmaaldrich.com Derivatization converts the polar amine groups into less polar, more volatile derivatives, making the compound suitable for GC analysis. nih.govlibretexts.org This approach is particularly useful for quantitative analysis or when detecting trace amounts of the compound.

GC is also the method of choice for analyzing volatile byproducts that may form during the synthesis of this compound, without the need for derivatization of those specific analytes. gdut.edu.cn

Table 4: Common Derivatization Approaches for Amine Analysis by GC
Derivatization MethodReagent TypePurposeExample Reagent
Acylation Acylating AgentReduces polarity and increases volatility by converting N-H to an amide. Improves thermal stability.Trifluoroacetic anhydride (B1165640) (TFAA)
Silylation Silylating AgentReplaces active hydrogens on amines with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Alkylation Alkylating AgentIntroduces an alkyl group to the amine, reducing its polarity.Pentafluorobenzyl bromide (PFBBr)

Electrochemical Methods for Redox State Characterization

Electrochemical methods are uniquely suited for investigating molecules with redox-active centers, such as the disulfide bond in this compound. google.com The disulfide bond can undergo a reversible reduction to form two thiol groups (the reduced form of the molecule, N,N,N',N'-tetraethylethanedithiol).

Techniques like cyclic voltammetry can be used to determine the standard redox potential of the disulfide/dithiol couple. This value provides fundamental information about the thermodynamic stability of the disulfide bond and the energy required for its reduction. nih.govacs.org The electrochemical behavior is critical for applications where the redox state of this compound is a key functional parameter. Studies on similar disulfide/thiol systems, such as cysteine and glutathione (B108866), have established redox potentials as key indicators of their biochemical function. nih.govptbioch.edu.pl Online coupling of electrochemistry with mass spectrometry can also be used to cleave disulfide bonds for enhanced structural analysis. nih.govnih.govacs.org

Table 5: Electrochemical Parameters for this compound Characterization
ParameterElectrochemical TechniqueInformation Gained
Anodic Peak Potential (Epa) Cyclic VoltammetryPotential at which oxidation of the thiol to disulfide occurs.
Cathodic Peak Potential (Epc) Cyclic VoltammetryPotential at which reduction of the disulfide to the thiol occurs.
Formal Potential (E°') Cyclic VoltammetryThermodynamic measure of the ease of the redox reaction (E°' ≈ (Epa + Epc)/2).
Peak Current (Ipc, Ipa) Cyclic VoltammetryRelated to the concentration of the electroactive species and its diffusion coefficient.

Theoretical and Computational Studies on Tetraethylcystamine

Molecular Modeling and Simulation of Tetraethylcystamine

Molecular modeling and simulation have become indispensable tools in the scientific exploration of molecular behaviors, offering insights that are often inaccessible through experimental methods alone. verisimlife.com These computational techniques allow for the visualization and prediction of molecular structures and dynamics, proving to be both cost-effective and efficient for studying molecular properties and designing new molecules. verisimlife.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the structural and dynamic properties of molecules, which in turn govern their biological activity. ucr.educopernicus.org Molecular dynamics (MD) simulations, a key technique in this area, provide a way to map the energy landscape of a molecule by simulating the physical movements of its atoms and molecules over time. verisimlife.commassbio.org This process generates an ensemble of likely, biologically relevant conformations, offering a more complete picture than static crystal structures can provide. massbio.org

The process of an MD simulation involves calculating the forces acting on each atom using molecular mechanics force fields and then solving Newton's equations of motion to track their dynamic evolution. verisimlife.comethz.ch This allows researchers to analyze various structural properties, such as the root-mean-square fluctuation (RMSF) and radius of gyration, to assess the stability and flexibility of the molecule. nih.gov For flexible molecules, which can adopt multiple conformations, MD simulations are particularly valuable for understanding the transitions between different conformational states and their relative populations. copernicus.orgwhiterose.ac.uk The starting point for these simulations is often an experimentally determined structure from the Protein Data Bank (PDB) or a model generated through homology modeling. massbio.orgmdpi.com

Recent advancements in computational power and simulation software like AMBER, CHARMM, and GROMACS have enabled longer and more complex simulations, even for large biological systems such as membranes. nih.gov Hybrid methods that combine MD with other techniques, like normal mode analysis, have also been developed to more efficiently sample large-scale conformational changes. frontiersin.org

Ligand-Target Docking and Interaction Predictions

Molecular docking is a computational method central to drug discovery that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. openaccessjournals.com This technique helps in identifying potential drug candidates by simulating the binding process and estimating the binding affinity. openaccessjournals.com The accuracy of docking predictions is crucial and can be enhanced by understanding the dynamic nature of both the ligand and the target protein. mdpi.com

Docking algorithms explore various possible binding poses of a ligand within the active site of a receptor and use scoring functions to evaluate the fitness of each pose. openaccessjournals.com These scoring functions consider factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. openaccessjournals.com While traditional docking methods often assume a rigid protein structure, more advanced techniques account for protein flexibility, which can be critical for accurate predictions. openaccessjournals.commdpi.com

The reliability of docking can be validated by comparing the predicted binding modes with experimental data, such as co-crystal structures. mdpi.com Furthermore, molecular dynamics simulations can be used in conjunction with docking to refine the binding poses and provide a more detailed understanding of the ligand-target interactions over time. mdpi.comresearchgate.net This combined approach can reveal the stability of key interactions, such as hydrogen bonds, which are vital for ligand binding. mdpi.com The ultimate goal is to predict not just how a ligand binds, but also the energetic and kinetic aspects of this interaction to guide the design of more effective molecules. mdpi.com

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations have become powerful tools for investigating the electronic structure and reactivity of molecules, complementing experimental studies. plos.org Methods based on Density Functional Theory (DFT) are particularly popular for their accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. ijcce.ac.ir These calculations are instrumental in understanding reaction mechanisms and identifying the most reactive sites within a molecule. araproceedings.com

Electronic Structure Analysis and Reactive Site Identification

The analysis of a molecule's electronic structure provides fundamental insights into its chemical behavior. nih.gov By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict a molecule's susceptibility to electrophilic or nucleophilic attack. ijcce.ac.ir The distribution of electrostatic potential (ESP) on the molecular surface is another key indicator, where regions of negative potential are prone to electrophilic attack. ijcce.ac.ir

Computational Prediction of Reaction Mechanisms

Understanding the step-by-step mechanism of a chemical reaction is crucial for controlling its outcome. Computational methods, particularly quantum chemical calculations, allow for the detailed exploration of reaction pathways and the characterization of transition states. ox.ac.uk These methods can elucidate the energetic barriers of a reaction, providing insights into its feasibility and rate. ox.ac.uk

Recent developments have seen the rise of automated tools that combine chemical knowledge with quantum calculations to simplify the process of mechanism elucidation for a wide range of reactions. ox.ac.uk While traditional quantum mechanics/molecular mechanics (QM/MM) approaches are powerful, they can be computationally expensive. mdpi.com The integration of machine learning with quantum chemistry is a promising frontier, offering the potential to develop reactive machine learning potentials that can model chemical reactions in complex environments with greater efficiency. ox.ac.ukcecam.org These computational predictions are not only valuable for explaining observed reactivity but also for guiding the synthesis of new molecules with desired properties. csmres.co.ukarxiv.org

Cheminformatics and Machine Learning Approaches in Discovery

Cheminformatics and machine learning are transforming the landscape of drug discovery and chemical research. blogspot.comandreasbender.de These computational approaches leverage large datasets to build predictive models for a wide array of chemical and biological properties, accelerating the identification of promising new compounds. csmres.co.uknih.gov

The application of machine learning in this field spans from predicting the outcome of chemical reactions to identifying potential drug targets. csmres.co.ukdiva-portal.org For instance, machine learning models can be trained on known reaction data to predict the products of new reactions with considerable accuracy. frontiersin.org In drug discovery, these models can predict the interaction profiles of molecules with various biological targets, helping to identify potential off-target effects early in the development process. diva-portal.org

A significant challenge in the field is the quality and representation of the data used to train these models. blogspot.com The development of robust and well-curated benchmark datasets is crucial for assessing the performance of new machine learning methods. blogspot.comblogspot.com The way molecules are represented, whether as simplified text strings (SMILES) or as more complex graph structures, also has a significant impact on the performance of these models. quantori.com

Despite the challenges, the integration of machine learning with traditional computational chemistry methods holds immense promise. ox.ac.uk For example, machine learning potentials are being developed to speed up quantum chemical calculations, and large language models are being explored for their ability to reason about chemical synthesis and reaction mechanisms. ox.ac.ukarxiv.org As these technologies continue to mature, they are expected to play an increasingly integral role in the design and discovery of new molecules. quantori.com

Predictive Modeling of Biological Interactions and Activities

Predictive modeling in computational chemistry encompasses a range of techniques used to forecast the biological effects of a molecule and its interactions with specific targets, such as proteins or nucleic acids. fda.gov These in silico methods are crucial in modern drug discovery for prioritizing candidate compounds for synthesis and experimental testing. For a compound like this compound, predictive modeling could offer significant insights into its potential mechanisms of action and biological activities.

One of the primary predictive modeling techniques is molecular docking . This method predicts the preferred orientation of a ligand when bound to a target protein. In a hypothetical study of this compound, researchers would first identify a potential biological target. The three-dimensional structure of this target, obtained through methods like X-ray crystallography or NMR spectroscopy, would be used to create a virtual binding pocket. The flexible structure of this compound would then be computationally "docked" into this site. The output of such a simulation is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Another powerful predictive approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. fda.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for this compound and its analogs, a dataset of these compounds with their experimentally measured biological activities would be required. From the two-dimensional or three-dimensional structures of these molecules, a large number of numerical descriptors would be calculated. These descriptors quantify various physicochemical properties, such as molecular weight, lipophilicity (logP), and electronic and topological features. Statistical methods or machine learning algorithms would then be used to build a model that correlates a subset of these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound.

The table below illustrates the kind of data that would be generated in a hypothetical molecular docking and QSAR study of this compound and its analogs against a putative protein target.

Compound IDStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Activity (QSAR Model)
This compound (C2H5)2N-CH2-CH2-S-S-CH2-CH2-N(C2H5)2-7.8ASP-88, TYR-150, PHE-2650.85
Analog A(CH3)2N-CH2-CH2-S-S-CH2-CH2-N(CH3)2-7.2ASP-88, TYR-1500.72
Analog B(C3H7)2N-CH2-CH2-S-S-CH2-CH2-N(C3H7)2-8.5ASP-88, TYR-150, PHE-265, LEU-2680.91
Analog C(C2H5)2N-CH2-S-S-CH2-N(C2H5)2-6.9TYR-1500.65

This table is for illustrative purposes only and represents hypothetical data.

Data Mining for Structure-Activity Relationship Elucidation

Data mining in the context of medicinal chemistry involves the analysis of large datasets of chemical structures and their associated biological data to uncover previously unknown patterns and relationships. This knowledge is invaluable for elucidating Structure-Activity Relationships (SAR), which describe how specific structural features of a molecule contribute to its biological activity.

For a compound like this compound, a data mining approach would begin with the assembly of a relevant dataset. This could include this compound itself, its known analogs, and other structurally related compounds for which biological activity data is available. The data could be sourced from internal company databases, public repositories like ChEMBL, or the scientific literature.

Once the dataset is compiled, various data mining techniques could be applied. One common method is substructure analysis , where algorithms search for specific chemical fragments or scaffolds that are statistically over-represented in active compounds compared to inactive ones. For instance, an analysis might reveal that the presence of the disulfide bridge in this compound is critical for its activity, or that the N,N-diethylaminoethyl moiety is a key contributor to target binding.

Another powerful technique is clustering analysis . In this approach, compounds in the dataset are grouped based on their structural similarity. By examining the distribution of biological activity across these clusters, researchers can identify which structural classes are most promising. For example, if a cluster of compounds with longer N-alkyl chains consistently shows higher activity, this would suggest a direction for further chemical synthesis and optimization.

The findings from data mining can be summarized to derive SAR rules. These are qualitative statements that guide the design of new molecules. A hypothetical SAR study on this compound analogs might yield the insights presented in the table below.

Structural FeatureObservation from Data MiningImplied SAR Rule
Disulfide LinkerCompounds lacking the S-S bond show a significant loss of activity.The disulfide linker is essential for biological activity, possibly by forming covalent bonds or maintaining a specific conformation.
N-Alkyl SubstitutionActivity increases from methyl to ethyl to propyl substituents on the nitrogen atoms.Increasing the hydrophobicity of the N-alkyl groups enhances activity, suggesting a hydrophobic pocket in the target's binding site.
Ethylene Bridge LengthShortening or lengthening the -(CH2)2- chain between the nitrogen and sulfur atoms reduces activity.The two-carbon spacer is optimal for positioning the terminal amino groups for interaction with the target.
Terminal GroupReplacement of the diethylamino group with a hydroxyl or carboxyl group abolishes activity.A basic, positively charged nitrogen is crucial for binding, likely through an ionic interaction with an acidic residue in the target.

This table is for illustrative purposes only and represents hypothetical data.

By integrating these computational approaches, a comprehensive in silico profile of this compound could be developed, guiding future experimental research and the rational design of more potent and selective analogs.

Future Research Directions and Unexplored Avenues for Tetraethylcystamine Research

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant frontier in understanding the biological impact of any compound lies in a holistic, systems-level approach. The integration of various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of cellular responses to a chemical stimulus. oaepublish.com This multi-omics strategy has proven invaluable in deepening the understanding of complex diseases and identifying novel biomarkers. medrxiv.orgnih.govnih.gov

For Tetraethylcystamine, a multi-omics approach could elucidate its mechanism of action with unprecedented detail. By treating relevant cell models with the compound and subsequently analyzing the changes across these different molecular layers, researchers can move beyond a single target hypothesis. For instance, transcriptomic analysis would reveal which genes are up- or down-regulated, proteomics would identify changes in protein expression or post-translational modifications, and metabolomics would highlight shifts in metabolic pathways. nih.gov

The primary goals of applying a multi-omics framework to this compound research would be:

Target Deconvolution: Identifying the primary protein or pathway targets of the compound.

Pathway Analysis: Mapping the cellular pathways that are significantly perturbed upon treatment.

Biomarker Discovery: Finding molecular signatures that indicate cellular response to this compound.

Interactive platforms designed for exploring complex biological data can facilitate the analysis and visualization of these multi-layered datasets, making the vast amount of information accessible for generating new hypotheses. morf-db.org This integrated approach promises to build a comprehensive model of the compound's biological activity, revealing connections between different omics levels and unraveling its complex influence on cellular function. nih.gov

Development of Advanced Chemical Probes and Imaging Agents based on the this compound Scaffold

The development of chemical probes is a cornerstone of modern chemical biology, enabling the study of biological targets and processes in living systems. uni-frankfurt.decuny.edu These tools are often derived from bioactive small molecules, which are modified to incorporate reporter elements (like fluorophores) or reactive groups for covalent labeling. sigmaaldrich.com The this compound structure presents a promising scaffold for the creation of such advanced research tools.

Future research could focus on modifying the this compound core to generate a library of chemical probes. sigmaaldrich.com These modifications could include:

Fluorescent Labeling: Attaching a fluorescent dye to the this compound backbone would allow for real-time visualization of its subcellular localization and dynamics using advanced microscopy techniques. The development of probes targeting specific enzymes or senescence-associated biomarkers showcases the power of this approach. mdpi.com

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would enable the covalent capture of binding partners upon UV irradiation, providing a direct method for target identification. sigmaaldrich.com

Click Chemistry Handles: Introducing a bioorthogonal handle, such as an alkyne or azide, would permit the use of click chemistry for attaching various tags for imaging or enrichment. sigmaaldrich.com

Furthermore, the disulfide bond inherent to the cystamine (B1669676) core could be exploited to design redox-sensitive probes. Such probes would change their properties (e.g., fluorescence) upon reduction of the disulfide bond within the cellular environment, offering a way to report on the local redox potential. The development of imaging agents based on peptides like duramycin (B1576892) for detecting specific membrane lipids demonstrates the utility of targeted molecular imaging. nih.gov By leveraging the this compound scaffold, novel imaging agents could be developed for applications in single-photon emission computed tomography (SPECT) or other imaging modalities. nih.gov The stability of tetraethyl-substituted nitroxides in cellular environments also suggests that tetraethyl groups can confer advantages for in-cell studies. opinvisindi.is

Research ApproachObjectivePotential Outcome
Multi-Omics Integration To obtain a systems-level view of the cellular response to this compound.Comprehensive mechanistic understanding, identification of novel targets and pathways. oaepublish.comnih.gov
Chemical Probe Development To create tools for visualizing and identifying the interactions of this compound in cells.Fluorescent and photoaffinity probes for target validation and imaging. uni-frankfurt.desigmaaldrich.com
Sustainable Synthesis To develop efficient, scalable, and environmentally friendly methods for producing this compound.Reduced production costs, minimal environmental impact, and improved accessibility for research. pwc.com
Biological Role Elucidation To discover novel biological activities and the cellular processes modulated by this compound.Identification of new therapeutic applications or research uses for the compound. nih.gov

Exploration of Unconventional Synthetic Pathways for Enhanced Scalability and Sustainability

The advancement of a chemical compound from a laboratory curiosity to a widely used research tool or therapeutic lead depends critically on its accessibility through efficient and scalable synthesis. Traditional synthetic methods for related quaternary ammonium (B1175870) compounds, like Tetraethylammonium chloride, often involve the alkylation of triethylamine (B128534) with ethyl chloride, sometimes under high pressure or for extended reaction times. wikipedia.orggoogle.com Similarly, the synthesis of related aminoethyl chloride derivatives often employs reagents like thionyl chloride. orgsyn.orggoogle.com

A plausible conventional synthesis of this compound would likely involve the alkylation of cystamine with an ethylating agent. However, future research must prioritize the development of more sustainable and scalable synthetic routes. The chemical industry is increasingly focused on "green" chemistry principles to reduce its environmental footprint. pwc.com

Unconventional synthetic strategies for this compound could include:

Biocatalysis: Employing enzymes to carry out specific steps of the synthesis could lead to higher selectivity, milder reaction conditions, and reduced waste.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor rather than a batch process can improve safety, efficiency, and scalability, allowing for precise control over reaction parameters.

Novel Catalyst Systems: Investigating new catalysts could shorten reaction times and reduce the energy requirements of the synthesis, as has been a goal in the production of related chemicals. google.com

The goal is to create a manufacturing process that is not only economically viable but also environmentally responsible, ensuring a "green" and sustainable supply of high-purity this compound for extensive research and potential future applications. pwc.comgoogle.com

Elucidation of Unidentified Biological Roles and Novel Cellular Pathways

While the chemical structure of this compound provides clues to its potential function, its specific biological roles remain largely uncharacterized. The core structure is derived from cystamine, a disulfide compound known to participate in redox reactions and be involved in cellular processes related to oxidative stress. nih.gov The addition of four ethyl groups significantly increases the molecule's lipophilicity and steric bulk compared to cystamine, which likely alters its biological targets, membrane permeability, and metabolic fate.

Future investigations should aim to uncover novel biological activities and the cellular pathways that this compound modulates. Research could explore its effects on:

Redox Homeostasis: Investigating its ability to influence the cellular redox state, potentially acting as an oxidant or participating in thiol-disulfide exchange reactions with proteins.

Membrane Interactions: Determining how its increased lipophilicity affects its interaction with cellular membranes and membrane proteins. Tetraethyl-substituted molecules have been shown to be effective as spin labels for in-cell spectroscopy due to their stability. opinvisindi.is

Cell Fate Pathways: Examining its influence on fundamental cellular processes such as autophagy, a key mechanism for clearing cellular waste, or ferroptosis, an iron-dependent form of cell death. nih.gov Malfunctions in these pathways are linked to numerous diseases. nih.gov

Enzyme Inhibition/Modulation: Screening this compound against various enzyme classes, particularly those with critical cysteine residues in their active sites.

By systematically screening the compound in various biological assays and disease models, from cancer to neurodegeneration, researchers may identify unique bioactivities. nih.govnih.gov This exploration could reveal previously unknown cellular pathways and position this compound as a valuable tool for studying them or as a lead for developing new therapeutic strategies.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.